2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a chlorophenyl group, a furan ring, and a piperidine moiety, making it structurally complex and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Acetate: The initial step may involve the reaction of 2-chlorophenyl acetic acid with a suitable reagent like thionyl chloride to form 2-chlorophenyl acetyl chloride.
Piperidine Derivative Formation: The next step could involve the reaction of piperidine with furan-3-carboxylic acid to form the corresponding piperidinyl furan-3-carboxylate.
Amide Bond Formation: Finally, the 2-chlorophenyl acetyl chloride can be reacted with the piperidinyl furan-3-carboxylate under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan-3-carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its structural complexity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(piperidin-4-ylmethyl)acetamide: Lacks the furan ring, potentially altering its reactivity and applications.
2-(2-bromophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide: Substitution of chlorine with bromine may affect its chemical properties and reactivity.
2-(2-chlorophenyl)-N-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)acetamide: Replacement of the furan ring with a thiophene ring could change its electronic properties and interactions.
Uniqueness
The presence of the furan ring and the specific arrangement of functional groups in 2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide makes it unique compared to similar compounds
Biological Activity
2-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide, a synthetic organic compound, is structurally characterized by the presence of a chlorophenyl group, a furan ring, and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing literature on its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Key Features:
- Chlorophenyl Group : Contributes to the lipophilicity and potential receptor interactions.
- Furan Ring : May enhance biological activity through unique electronic properties.
- Piperidine Moiety : Known for its role in enhancing binding affinity to various biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities through competitive inhibition or allosteric modulation, affecting pathways related to microbial resistance or cancer cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has shown significant efficacy in inhibiting bacterial growth.
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Synergistic Effect |
---|---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | 0.5 | Yes |
Escherichia coli | 0.5 - 1.0 | 1.5 | Yes |
Candida albicans | 0.5 | 1.0 | No |
The minimum inhibitory concentration (MIC) values indicate that the compound is highly effective against Staphylococcus aureus and Escherichia coli, with synergistic effects observed when combined with standard antibiotics like Ciprofloxacin and Ketoconazole .
Cytotoxicity Assays
In vitro cytotoxicity studies revealed that this compound exhibits low toxicity towards human cell lines, with IC50 values greater than 60 μM, suggesting a favorable therapeutic index . Hemolytic activity tests showed minimal hemolysis (% lysis range from 3.23 to 15.22%), indicating safety for potential therapeutic applications.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
2-(2-chlorophenyl)-N-(piperidin-4-ylmethyl)acetamide | Lacks furan ring | Lower antibacterial activity |
2-(2-bromophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide | Bromine substitution affects reactivity | Similar MIC but less potent |
2-(2-chlorophenyl)-N-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)acetamide | Thiophene ring substitution | Altered electronic properties |
The presence of the furan ring in the target compound appears to enhance its reactivity and interaction with biological targets compared to its analogs.
Case Studies
A recent case study highlighted the efficacy of this compound in a multi-drug resistant bacterial strain model. The study demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to controls treated with standard antibiotics alone .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-17-4-2-1-3-15(17)11-18(23)21-12-14-5-8-22(9-6-14)19(24)16-7-10-25-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPGMIRIPZUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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